![molecular formula C3H7N5 B3058017 1H-1,2,4-Triazole-3,5-diamine, N-methyl- CAS No. 87253-82-5](/img/structure/B3058017.png)
1H-1,2,4-Triazole-3,5-diamine, N-methyl-
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is used as an inhibitor of DNA synthesis. It also serves as an antitumor agent in the treatment of epigenetically-based diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole-3,5-diamine consists of a triazole ring substituted at positions 3 and 5 by amino groups . The molecular formula is C2H5N5 and the molecular weight is 99.0946 .Chemical Reactions Analysis
1H-1,2,4-Triazole-3,5-diamine is a member of the triazoles, a group of highly explosive materials that are sensitive to heat, friction, and impact . The amine substituted derivatives, such as 1H-1,2,4-Triazole-3,5-diamine, tend not to be explosion sensitive .Physical And Chemical Properties Analysis
1H-1,2,4-Triazole-3,5-diamine is a colorless crystal or faintly yellow powder . It has a melting point of 202-205 °C and a predicted boiling point of 473.7±28.0 °C . It is soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazoles : N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate for preparing 1-methyl-3-phenyl-1H-1,2,4-triazoles, showcasing a method to synthesize substituted triazoles (Ito et al., 1983).
- Crystal Structure Analysis : The structure of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4triazol-4-yl)benzamide has been reported, indicating its potential in creating supramolecular networks (Şahin et al., 2008).
Biological and Medicinal Applications
- Anticancer Activity : A compound, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterized with anticancer activity, has been studied for its structural and pharmacological aspects, showing promising results (Kaczor et al., 2013).
Physical Properties and Applications
- Electrolyte Enhancement : 1H-1,2,4-triazole acts as an effective solvent for proton-conducting electrolytes, useful in polymer electrolyte membranes (PEMs) (Li et al., 2005).
- Supramolecular Interactions : 1H-1,2,3-triazoles, a related compound, demonstrate diverse supramolecular interactions, finding applications in coordination chemistry and potentially in molecular-based memory devices, optical switches, etc. (Schulze & Schubert, 2014).
Novel Synthesis Methods
- One-Pot Synthesis : A novel one-pot method to synthesize 1,2,4-Triazole-3,5-diamine derivatives showcases the efficiency and versatility of this approach (Liu & Iwanowicz, 2003).
Material Science and Engineering
- Corrosion Inhibition : A quantum chemical study indicates that certain triazole derivatives, including 1H-1,2,4-triazole-3,5-diamine, act as efficient corrosion inhibitors for copper in acid media (Zarrouk et al., 2013).
- Luminescent Properties : A study on 4-amino-4H-1,2,4-triazole derivatives shows significant luminescent properties, making them potentially useful in material sciences (Xi et al., 2021).
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to inhibit dna synthesis . This suggests that 5-N-methyl-1H-1,2,4-triazole-3,5-diamine may also interact with DNA or associated enzymes.
Mode of Action
Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Given its potential role as a dna synthesis inhibitor, it may impact pathways related to cell division and growth .
Pharmacokinetics
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to be soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
As a potential dna synthesis inhibitor, it may interfere with cell division and growth, potentially leading to cell death .
Action Environment
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to be air sensitive and reacts with acids and oxidizing agents . This suggests that the stability of 5-N-methyl-1H-1,2,4-triazole-3,5-diamine could be influenced by exposure to air, acids, and oxidizing agents.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-5-3-6-2(4)7-8-3/h1H3,(H4,4,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVERHXDUGTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516151 | |
Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3,5-diamine, N-methyl- | |
CAS RN |
87253-82-5 | |
Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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